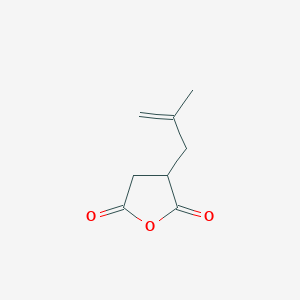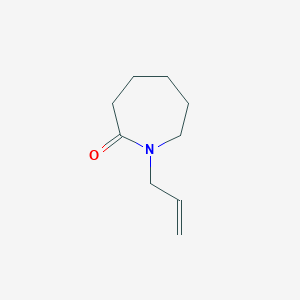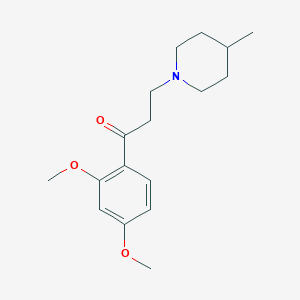
Propiophenone, 2',4'-dimethoxy-3-(4-methylpiperidino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propiophenone, 2',4'-dimethoxy-3-(4-methylpiperidino)-, commonly known as PMK, is a chemical compound used in the synthesis of various drugs, including MDMA (ecstasy) and methamphetamine. PMK is a controlled substance due to its potential for abuse and illicit drug manufacturing. However, PMK has also been studied for its potential applications in scientific research.
Wirkmechanismus
PMK is a precursor to various drugs that act on the central nervous system, including MDMA and methamphetamine. These drugs work by increasing the levels of neurotransmitters, such as serotonin and dopamine, in the brain. PMK itself does not have any direct effects on the central nervous system.
Biochemische Und Physiologische Effekte
PMK has not been extensively studied for its biochemical and physiological effects. However, it is known to be metabolized in the liver and excreted in the urine. PMK is also known to be toxic to cells in vitro, although the mechanisms of toxicity are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
PMK has several advantages for use in lab experiments, including its availability and relatively low cost. However, PMK is also a controlled substance, which may limit its accessibility for some researchers. Additionally, the use of PMK in lab experiments may raise ethical concerns due to its potential for illicit drug synthesis.
Zukünftige Richtungen
There are several potential future directions for research on PMK. One area of interest is the development of new synthetic methods using PMK as a starting material. Another area of interest is the optimization of existing synthetic methods to improve efficiency and reduce waste. Additionally, further studies on the biochemical and physiological effects of PMK may provide insights into its potential toxicity and therapeutic applications.
Synthesemethoden
PMK can be synthesized through various methods, including the Leuckart-Wallach reaction and the Wacker oxidation reaction. The Leuckart-Wallach reaction involves the reaction of phenylacetone with formamide and ammonium formate, while the Wacker oxidation reaction involves the oxidation of ethylbenzene to acetophenone, followed by the reaction of acetophenone with methylamine and paraformaldehyde.
Wissenschaftliche Forschungsanwendungen
PMK has been studied for its potential applications in scientific research, particularly in the field of organic chemistry. PMK has been used as a starting material in the synthesis of various compounds, including chiral building blocks and pharmaceuticals. PMK has also been studied for its potential applications in the development of new synthetic methods and the optimization of existing methods.
Eigenschaften
CAS-Nummer |
18703-90-7 |
|---|---|
Produktname |
Propiophenone, 2',4'-dimethoxy-3-(4-methylpiperidino)- |
Molekularformel |
C17H25NO3 |
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
1-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propan-1-one |
InChI |
InChI=1S/C17H25NO3/c1-13-6-9-18(10-7-13)11-8-16(19)15-5-4-14(20-2)12-17(15)21-3/h4-5,12-13H,6-11H2,1-3H3 |
InChI-Schlüssel |
PYEGGJNIGMILOY-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)CCC(=O)C2=C(C=C(C=C2)OC)OC |
Kanonische SMILES |
CC1CCN(CC1)CCC(=O)C2=C(C=C(C=C2)OC)OC |
Andere CAS-Nummern |
18703-90-7 |
Synonyme |
1-(2,4-Dimethoxyphenyl)-3-(4-methyl-1-piperidinyl)-1-propanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




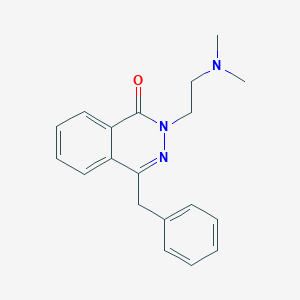
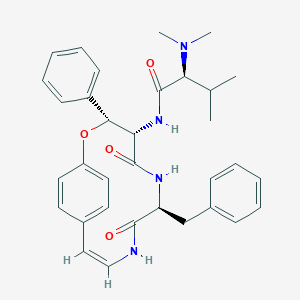
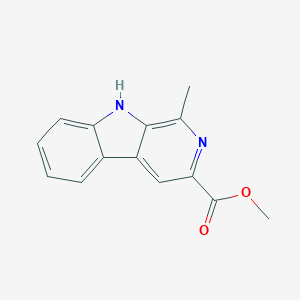
![[(1R,9R,10R)-4-Methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl methanesulfonate](/img/structure/B97420.png)
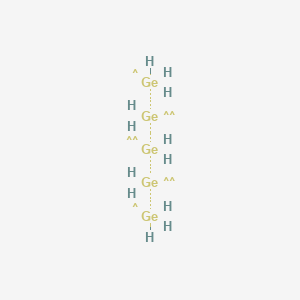
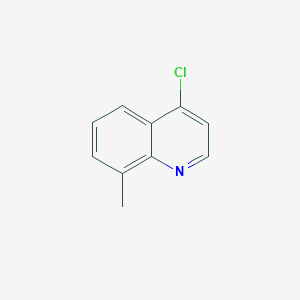
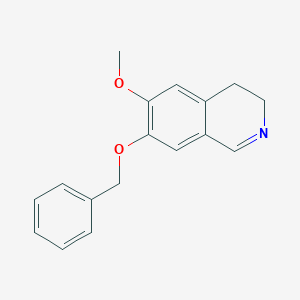
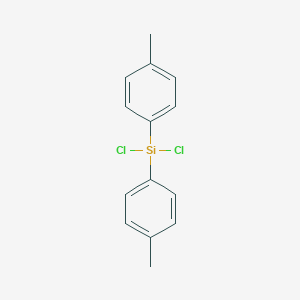
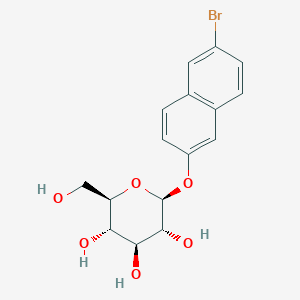
![(2Z)-3-Ethyl-2-[(2E)-2-[(3-ethylbenzo[f][1,3]benzothiazol-3-ium-2-yl)methylidene]butylidene]benzo[f][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B97432.png)
![[(4Bs,8aS)-2,4b,8,8-tetramethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate](/img/structure/B97433.png)
